2-(4-methylphenoxy)-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with an appropriate acylating agent to form the 4-methylphenoxy intermediate. This intermediate is then reacted with naphthalen-1-ylmethylamine and pyridin-2-ylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-2-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
- 2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-3-YL)ACETAMIDE
Uniqueness
2-(4-METHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C25H22N2O2/c1-19-12-14-22(15-13-19)29-18-25(28)27(24-11-4-5-16-26-24)17-21-9-6-8-20-7-2-3-10-23(20)21/h2-16H,17-18H2,1H3 |
InChI Key |
WWEPKMMWMZEHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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